N-benzhydrylpicolinamide
Description
Contextualization of Picolinamide (B142947) Derivatives in Chemical Science
Picolinamide, or pyridine-2-carboxamide, is a derivative of picolinic acid and serves as a versatile scaffold in various domains of chemistry. The picolinamide framework, characterized by a pyridine (B92270) ring linked to an amide group, is a key structural motif in numerous compounds of interest. In medicinal chemistry, for instance, derivatives of picolinamide have been explored for their potential as anticancer agents and as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The ability of the picolinamide moiety to act as a ligand has also led to its use in coordination chemistry for the formation of metal complexes with diverse biological and catalytic activities. nih.govcore.ac.uk
The amide linkage in picolinamide exhibits partial double bond character due to resonance, which can influence the molecule's conformational properties. nih.gov Spectroscopic and theoretical studies on picolinamide and its isomers, such as isonicotinamide, have provided detailed insights into their molecular structure, vibrational frequencies, and photochemical behavior. nih.gov The synthesis of picolinamide derivatives often involves standard amide bond formation reactions, such as the coupling of picolinic acid or its activated forms with various amines. nih.gov A Chinese patent describes a broad class of N-picolinamide compounds with potential biological activities, highlighting the continued interest in this structural class.
Research Rationale and Significance of N-Benzhydrylpicolinamide
The rationale for synthesizing and characterizing this compound stems from the principles of systematic chemical exploration. The introduction of a bulky, non-polar benzhydryl group (a diphenylmethyl group) onto the amide nitrogen of the picolinamide scaffold creates a molecule with distinct steric and electronic properties compared to the parent picolinamide or its simpler alkyl or aryl derivatives.
Academic inquiry into this compound is significant as it provides fundamental data points for this specific molecule. This includes its physical properties, such as melting point, and detailed spectroscopic information that confirms its structure. This foundational data is essential for unambiguous identification and serves as a benchmark for any future computational or experimental studies involving this compound.
While direct research into the specific applications of this compound is not extensively documented in publicly available literature, the synthesis of related N-benzhydrylamide structures has been reported. For example, the Ritter reaction of benzhydrol with various nitriles in formic acid provides a general method for the preparation of N-benzhydrylamides. This method is noted for its mild conditions, which can be advantageous when working with sensitive functional groups.
Scope and Objectives of Academic Inquiry on this compound
The primary scope of academic research on this compound, as can be inferred from the available information, is centered on its synthesis and structural elucidation. The main objectives are:
To develop and report a reliable synthetic route to obtain pure this compound.
To thoroughly characterize the synthesized compound using a range of analytical techniques to confirm its molecular structure and purity.
At present, the academic literature available does not extend to detailed investigations of the biological activity or material properties of this compound. Therefore, the scope remains focused on the fundamental chemical aspects of the molecule.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydrylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-13-7-8-14-20-17)21-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVROYCMRRHGSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzhydrylpicolinamide and Its Analogs
Historical Evolution of Synthetic Approaches to Picolinamide (B142947) Scaffolds
The picolinamide moiety is a fundamental structural unit in numerous biologically active compounds and approved pharmaceuticals. researchgate.net Historically, the synthesis of pyridine-containing scaffolds, including picolinamides, often relied on condensation reactions. For instance, the Hantzsch pyridine (B92270) synthesis, though primarily for dihydropyridines, represents a classic multi-component approach to building the pyridine ring system. researchgate.net
Over the years, synthetic strategies have evolved significantly. The development of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, has provided powerful tools for functionalizing pre-formed pyridine rings. These methods allow for the introduction of various substituents onto the picolinamide scaffold with high efficiency and selectivity. Furthermore, multi-component reactions (MCRs) have gained prominence for the synthesis of complex heterocyclic structures like chromenopyridines from simple starting materials such as salicylaldehydes and active methylene (B1212753) compounds. nih.gov These MCRs often proceed through a cascade of reactions, including Knoevenagel condensation and Michael addition, to rapidly build molecular complexity. nih.gov The synthesis of pyrimidine-based scaffolds, which share some synthetic principles with pyridines, has also seen extensive development, with a focus on creating libraries of compounds for screening as kinase inhibitors. nih.gov
Classical and Contemporary Synthesis of N-Benzhydrylpicolinamide
The direct synthesis of this compound involves the formation of an amide bond between a picolinic acid derivative and benzhydrylamine, or a related reaction pathway.
A classical and noteworthy method for the synthesis of N-benzhydrylamides is the Ritter reaction. researchgate.netorganic-chemistry.org This reaction typically involves the reaction of a nitrile with a source of a stable carbocation, such as an alcohol in the presence of a strong acid. For this compound, this would involve reacting benzhydrol with picolinonitrile. A significant advantage of this approach is the use of relatively simple and accessible precursors. A milder version of the Ritter reaction has been developed using refluxing formic acid, which avoids the need for strong, corrosive mineral acids. researchgate.netorganic-chemistry.org This method is particularly useful for nitriles that are prone to polymerization under harsh acidic conditions and often allows for the isolation of the product without the need for chromatography. organic-chemistry.org The reaction proceeds via an SN1 mechanism, where the alcohol forms a stable carbocation that is then attacked by the nitrile. organic-chemistry.org
Contemporary synthesis of this compound primarily revolves around modern amide bond formation techniques, which offer high yields and compatibility with a wide range of functional groups. These methods are discussed in detail in the following section.
Amide Bond Formation Strategies in this compound Synthesis
The formation of the amide linkage is the cornerstone of this compound synthesis. This can be achieved by activating the carboxylic acid group of picolinic acid to facilitate its reaction with the nucleophilic benzhydrylamine.
Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), have been a mainstay in amide synthesis since the 1950s. luxembourg-bio.com The mechanism involves the reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate. luxembourg-bio.comyoutube.com This highly reactive intermediate is then attacked by the amine to form the desired amide. A common byproduct of this reaction is dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. luxembourg-bio.com To suppress side reactions and potential racemization, additives like N-hydroxybenzotriazole (HOBt) are often used. nih.gov
Mixed Anhydrides: Another effective strategy is the formation of a mixed anhydride (B1165640). Pivaloyl chloride or pivalic anhydride can be used to convert the carboxylic acid into a highly reactive mixed anhydride. rsc.org This method is often rapid and clean, with the pivalic acid byproduct being easily removable by an aqueous workup. rsc.org
Acid Chlorides: The conversion of picolinic acid to picolinoyl chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride, provides a highly electrophilic species that readily reacts with benzhydrylamine. researchgate.net This is a robust and widely used method, although it requires careful handling due to the corrosive nature of the reagents and the generation of HCl as a byproduct. The Vilsmeier complex, generated from reagents like thionyl chloride and a dimethylamide (e.g., DMF), can also be used for this transformation. researchgate.net
Below is a table summarizing these common amide bond formation strategies.
Table 1: Amide Bond Formation Strategies| Strategy | Activating Agent | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Widely used, effective | Byproduct removal, potential for racemization |
| Mixed Anhydride | Pivaloyl Chloride/Anhydride | Mixed Carboxylic Anhydride | High reactivity, clean reaction | Reagent sensitivity |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Acyl Chloride | High reactivity, robust | Corrosive reagents, HCl byproduct |
Precursor Synthesis and Functionalization for this compound
The primary precursors for the synthesis of this compound are a picolinic acid derivative and a benzhydryl amine source.
Picolinic Acid and its Derivatives: Picolinic acid (2-pyridinecarboxylic acid) can be synthesized through the oxidation of 2-picoline (2-methylpyridine). For use in amide coupling reactions, it can be converted to more reactive forms like picolinoyl chloride or various esters.
Benzhydrylamine and its Precursors: Benzhydrylamine can be prepared through several standard organic chemistry methods, such as the reduction of benzophenone (B1666685) oxime. Alternatively, in the context of the Ritter reaction, benzhydrol (diphenylmethanol) serves as the precursor, which generates the stable benzhydryl carbocation in situ. researchgate.netorganic-chemistry.org
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles aims to make the synthesis of pharmaceuticals and other chemicals more environmentally benign. nih.gov These principles can be applied to the synthesis of this compound in several ways.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. rsc.org
Use of Greener Solvents and Catalysts: The use of water as a solvent, or conducting reactions under solvent-free conditions, significantly reduces environmental impact. nih.govsemanticscholar.org For instance, a solvent-free amidation reaction using boric acid as a green and readily available catalyst has been reported for the synthesis of amides from carboxylic acids and urea. semanticscholar.orgresearchgate.net This approach involves simple trituration and heating of the reactants. semanticscholar.orgresearchgate.net
Alternative Reaction Conditions: The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially cleaner reactions with fewer byproducts. rsc.orgrsc.org The Ritter reaction performed in formic acid instead of strong mineral acids is another example of a greener modification. organic-chemistry.org
Stereoselective Synthesis of this compound Derivatives
While this compound itself is achiral, derivatives with substituents on the pyridine ring or the phenyl groups of the benzhydryl moiety may be chiral. The stereoselective synthesis of such derivatives is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Stereoselective synthesis can be achieved through several approaches:
Use of Chiral Catalysts: Palladium-catalyzed reactions, for example, can be rendered stereoselective by the use of chiral ligands. These methods have been successfully applied to the synthesis of various chiral molecules. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the precursors can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
Stereoselective Addition: The stereoselective addition of nucleophiles to alkynyl reagents has been used to create vinylbenziodoxolone (VBX) reagents, which can then be used in cross-coupling reactions to produce Z-enamides with high stereoselectivity. rsc.org While not directly applicable to this compound, this illustrates the type of modern stereoselective methods available.
Optimization of Reaction Parameters and Yield Enhancement for this compound
To maximize the yield and purity of this compound, it is essential to optimize the reaction parameters for the chosen synthetic route. This involves systematically varying conditions to find the optimal set.
Key parameters for optimization include:
Temperature: The reaction temperature can significantly affect the reaction rate and the formation of byproducts.
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.
Catalyst: If a catalyst is used, its nature and loading are critical parameters to optimize.
Reaction Time: Monitoring the reaction over time is necessary to determine when it has reached completion and to avoid the degradation of the product.
Stoichiometry: The molar ratio of the reactants (e.g., picolinic acid derivative to benzhydrylamine) can impact the yield and the amount of unreacted starting material.
The following table provides a hypothetical example of how the optimization of the Ritter reaction for this compound synthesis might be approached.
Table 2: Hypothetical Optimization of Ritter Reaction for this compound
| Entry | Reactant Ratio (Picolinonitrile:Benzhydrol) | Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1:1 | Formic Acid | 80 | 12 | 65 |
| 2 | 1.2:1 | Formic Acid | 80 | 12 | 72 |
| 3 | 1.2:1 | Formic Acid | 100 | 12 | 78 |
| 4 | 1.2:1 | Formic Acid | 100 | 24 | 75 |
| 5 | 1.2:1 | Acetic Acid | 100 | 12 | 55 |
Synthetic Challenges and Future Directions in this compound Production
Synthetic Challenges:
Side Reactions: In the Ritter reaction, the highly reactive carbocation intermediate can potentially lead to side products through elimination or rearrangement, although the stability of the benzhydryl cation mitigates this to some extent. In amide coupling reactions, side reactions can include racemization if chiral centers are present, and the formation of byproducts from the coupling reagent itself. luxembourg-bio.compeptide.com For instance, in the synthesis of other picolinamides, chlorination of the pyridine ring has been observed as a side reaction when using thionyl chloride to form the acid chloride. nih.gov
Purification: The removal of unreacted starting materials and byproducts from the coupling reagents can sometimes be challenging, necessitating chromatographic purification, which is often not ideal for large-scale production. sci-hub.se
Steric Hindrance: The bulky benzhydryl group can pose a steric challenge for the amide bond formation, potentially requiring more forcing reaction conditions or highly reactive coupling reagents, which can in turn lead to more side reactions. sci-hub.se
Intramolecular Interactions: The picolinamide moiety itself can present challenges. The nitrogen atom of the pyridine ring can engage in intramolecular hydrogen bonding, which can affect the reactivity of the amide group. mdpi.com
Future Directions:
The future of this compound synthesis, much like the broader field of amide bond formation, is geared towards the development of more efficient, cost-effective, and environmentally friendly methods.
Catalytic Amidation: A major goal is to move away from stoichiometric activating agents towards catalytic methods for direct amidation. researchgate.net This includes the development of novel catalysts based on boron, acs.org transition metals, or organocatalysts that can facilitate the direct condensation of picolinic acid and benzhydrylamine with the removal of only water as a byproduct.
Greener Reaction Conditions: The use of greener solvents and energy sources is a key trend. This includes exploring reactions in water or bio-based solvents and utilizing microwave or flow chemistry to reduce reaction times and improve energy efficiency. nih.gov Flow chemistry, in particular, offers advantages in terms of safety, scalability, and the potential for integrating synthesis and purification steps. nih.gov
Novel Activation Strategies: Research into new ways to activate carboxylic acids or amines will continue to be important. This could involve electrochemical methods or the use of novel activating groups that can be recycled.
By addressing the current synthetic challenges and embracing these future directions, the production of this compound and its analogs can become more efficient, sustainable, and amenable to a wider range of applications.
Advanced Structural Characterization and Theoretical Analysis of N Benzhydrylpicolinamide
Advanced Spectroscopic Techniques for N-Benzhydrylpicolinamide Structural Elucidation
Modern spectroscopic methods offer a powerful arsenal (B13267) for the detailed structural analysis of this compound, moving beyond basic characterization to reveal intricate details of its molecular architecture.
Multidimensional Nuclear Magnetic Resonance Spectroscopy
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms in this compound. emerypharma.comresearchgate.net Two-dimensional (2D) NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly informative. youtube.comsdsu.eduyoutube.com
The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of proton networks within the picolinamide (B142947) and benzhydryl moieties. For instance, the protons on the pyridine (B92270) ring can be assigned based on their coupling patterns.
HSQC provides correlations between protons and the carbons to which they are directly attached. sdsu.edu This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. researchgate.net The combination of COSY and HSQC data allows for a comprehensive mapping of the molecule's covalent framework. unifi.itnih.gov
Further insights can be gained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the picolinamide and benzhydryl fragments. Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, providing valuable information about the molecule's preferred conformation in solution. researchgate.net
Table 1: Representative 2D NMR Data for this compound (Illustrative)
| Experiment | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H - ¹H | Identifies J-coupled protons, revealing spin systems within the pyridine and phenyl rings. |
| HSQC | ¹H - ¹³C (¹J) | Correlates protons to their directly attached carbons for unambiguous carbon assignment. sdsu.edu |
| HMBC | ¹H - ¹³C (ⁿJ, n=2-4) | Establishes long-range connectivity, confirming the linkage between the picolinamide and benzhydryl groups and identifying quaternary carbons. |
| NOESY | ¹H - ¹H (spatial) | Reveals through-space interactions, providing insights into the solution-state conformation and the relative orientation of the aromatic rings. researchgate.net |
Vibrational and Electronic Spectroscopy of this compound
Vibrational and electronic spectroscopy provide complementary information regarding the bonding, functional groups, and electronic properties of this compound.
The aromatic rings of the picolinyl and benzhydryl groups also exhibit characteristic vibrations. C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the rings occur in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings. researchgate.net
Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.net this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic pyridine and phenyl rings. nih.gov The position and intensity of these absorption maxima can be influenced by the solvent polarity and the conjugation between the different parts of the molecule. The electronic transitions are primarily associated with the chromophoric groups, namely the pyridine and phenyl rings. researchgate.net
Table 2: Key Vibrational and Electronic Spectroscopic Data for this compound (Expected Ranges)
| Spectroscopy | Region/Wavelength | Assignment |
|---|---|---|
| FT-IR/Raman | ~3300 cm⁻¹ | N-H stretching |
| >3000 cm⁻¹ | Aromatic C-H stretching | |
| 1630-1695 cm⁻¹ | C=O stretching (Amide I) jkps.or.kr | |
| 1520-1570 cm⁻¹ | N-H bending (Amide II) | |
| 1400-1600 cm⁻¹ | Aromatic C=C stretching | |
| UV-Vis | 200-400 nm | π → π* transitions of aromatic rings nih.govresearchgate.net |
X-ray Crystallography for Conformational and Solid-State Analysis of this compound
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsion angles. nih.govresearchgate.netresearchgate.net This technique is invaluable for understanding the molecule's conformation, as well as the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.gov
The crystal structure would reveal the relative orientation of the picolinamide and benzhydryl moieties. researchgate.netnih.gov Key parameters to be determined include the dihedral angles defining the conformation around the amide bond and the bonds connecting the benzhydryl group. It is important to note that the solid-state conformation may not be identical to the preferred conformation in solution due to packing forces. However, it provides a crucial, experimentally determined, low-energy structure. mdpi.commdpi.com Hydrogen atoms can be difficult to locate with X-ray crystallography unless high-resolution data is available. mdpi.com
Table 3: Illustrative Crystallographic Data for a Picolinamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.095(3) |
| b (Å) | 17.199(4) |
| c (Å) | 6.778(15) |
| β (°) | 90.519(7) |
| V (ų) | 1398.5(6) |
| Z | 4 |
Note: This data is for a related compound, [Rh(BNA)CO₂], and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net
Computational Chemistry and Molecular Modeling of this compound
Computational methods are essential for complementing experimental data and for providing a deeper understanding of the structure, energetics, and dynamics of this compound. nih.gov
Quantum Chemical Calculations (DFT, Ab Initio) on this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure, geometry, and spectroscopic properties of this compound. mdpi.com These methods solve the Schrödinger equation for the molecule, providing fundamental insights into its behavior.
Geometry Optimization and Energetics: DFT methods, such as B3LYP, are commonly used to perform geometry optimizations to find the lowest energy conformation of the molecule. ncsu.edu By systematically varying key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated, revealing the different stable conformers and the energy barriers between them. ncsu.edu This is crucial for understanding the molecule's flexibility.
Spectroscopic Predictions: Quantum chemical calculations can predict various spectroscopic properties. For instance, vibrational frequencies calculated using DFT can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the structural assignment. researchgate.net
Table 4: Representative Quantum Chemical Calculation Parameters for a Molecular System
| Method | Basis Set | Property Calculated |
|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies mdpi.com |
| M06-2X | 6-311+G(d,p) | Single-Point Energies for improved accuracy mdpi.com |
| Ab Initio (HF) | 6-31G* | Potential Energy Surface Scanning |
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of this compound over time. In an MD simulation, the classical equations of motion are solved for all the atoms in the system, allowing for the observation of molecular motions and conformational changes. mdpi.com
By placing the molecule in a simulated solvent environment, MD simulations can provide insights into its behavior in solution. The trajectory of the simulation can be analyzed to identify the most populated conformations and the transitions between them. This information is complementary to the static picture provided by X-ray crystallography and the time-averaged information from NMR spectroscopy. MD simulations are particularly useful for understanding the flexibility of the molecule and the dynamic interplay of intramolecular and intermolecular interactions.
In Silico Prediction of this compound Properties and Reactivity
The in silico prediction of molecular properties through computational chemistry offers a powerful, non-invasive approach to understanding the electronic structure and reactivity of chemical compounds. For this compound, computational methods such as Density Functional Theory (DFT) can provide deep insights into its behavior at a molecular level. These theoretical analyses are crucial for rationalizing its reactivity, stability, and potential applications in synthesis. While specific, published DFT studies on this compound are not widely available, we can extrapolate the expected findings based on computational analyses of closely related picolinamide derivatives.
Theoretical calculations, typically employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would begin with the optimization of the ground-state molecular geometry of this compound. This process minimizes the energy of the molecule to predict the most stable three-dimensional arrangement of its atoms, providing key data on bond lengths, bond angles, and dihedral angles.
A significant aspect of in silico analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. The MEP map illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the picolinamide moiety, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for predicting how the molecule will interact with other reagents.
The following tables present hypothetical, yet realistic, data that would be expected from a DFT analysis of this compound, based on typical values for similar organic molecules.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value |
| Formula | C20H18N2O |
| Molecular Weight | 302.37 g/mol |
| Dipole Moment | ~3-4 D |
| Total Energy | Value dependent on computational method |
Table 2: Predicted Quantum Chemical Descriptors for this compound
| Parameter | Predicted Value (eV) |
| EHOMO | ~ -6.5 to -7.5 |
| ELUMO | ~ -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 |
| Ionization Potential (I) | ~ 6.5 to 7.5 |
| Electron Affinity (A) | ~ 1.0 to 2.0 |
| Electronegativity (χ) | ~ 3.75 to 4.75 |
| Chemical Hardness (η) | ~ 2.5 to 3.0 |
| Global Electrophilicity Index (ω) | ~ 2.8 to 4.5 |
These in silico predictions are instrumental in understanding the chemical nature of this compound. For instance, its use as a directing group in cobalt-catalyzed C-H functionalization reactions can be rationalized by the electronic properties of the picolinamide nitrogen and oxygen atoms, which act as coordination sites for the metal catalyst. rtu.lv The benzhydryl group, being bulky, would also be expected to influence the stereochemical outcome of such reactions.
Chemical Reactivity and Derivatization Strategies for N Benzhydrylpicolinamide
Reaction Profiles of N-Benzhydrylpicolinamide under Varied Conditions
The reactivity of this compound is significantly influenced by reaction conditions such as the choice of catalyst, oxidant, and solvent. For instance, in a nickel-catalyzed cross-coupling reaction with mesitylene, this compound yielded the desired product, whereas the related N-(diphenylmethylene)picolinamide gave only trace amounts under the same conditions. nih.gov This highlights the critical role of the N-benzhydryl group's sp³ C-H bond in the reaction mechanism. nih.gov
In cobalt-catalyzed reactions, this compound has been subjected to various conditions to achieve C-H functionalization. One study details a reaction conducted at 80 °C in methanol, employing a cobalt catalyst, a pivalate (B1233124) salt, and an acetate (B1210297) oxidant to facilitate the coupling with an alkyne. rtu.lv However, attempts to achieve cobalt-catalyzed peri-selective alkoxylation with this compound were unsuccessful, indicating that not all cobalt-catalyzed systems are compatible with this substrate. beilstein-journals.orgd-nb.info
The picolinamide (B142947) directing group is fundamental to these transformations, guiding the metal catalyst to a specific C-H bond for activation. nih.govresearchgate.net The efficiency and selectivity of these reactions are often dependent on a careful selection of ligands and additives. nih.gov
A summary of representative reaction conditions is provided in the table below.
Functionalization and Derivatization of this compound for Structural Diversification
The picolinamide moiety in this compound is a powerful directing group for transition-metal-catalyzed C–H functionalization, allowing for the introduction of various functional groups and the synthesis of structurally diverse molecules. nih.govacs.org This strategy has been employed to create new C-C and C-heteroatom bonds.
One notable application is in the synthesis of isoquinoline (B145761) derivatives. Through a cobalt-catalyzed enantioselective C–H/N–H cyclization with trimethylsilylacetylene, this compound was converted into a chiral 1,2-dihydroisoquinoline (B1215523) intermediate. rsc.orgresearchgate.net This intermediate is a key precursor for the synthesis of other complex molecules. rsc.orgresearchgate.net
Furthermore, the picolinamide auxiliary enables the synthesis of highly functionalized olefins, which can then serve as precursors for further cyclization reactions. nih.gov The versatility of this approach allows for the creation of complex molecular scaffolds from simpler starting materials. nih.gov The derivatization is not limited to the benzhydryl portion of the molecule; modifications can also be made to the picolinamide ring itself to fine-tune reactivity. researchgate.net
The general process often involves the coordination of the picolinamide's nitrogen atom to a metal center, which then facilitates the cleavage of a nearby C-H bond. This allows for the coupling of various partners, such as alkynes or aryl halides. rsc.orgacs.org After the desired functionalization, the picolinamide directing group can be cleaved. acs.org
Mechanistic Investigations of this compound Transformations
Mechanistic studies have been crucial in understanding the transformations of this compound. A plausible mechanism for a nickel-catalyzed cross-coupling reaction suggests the involvement of a high-valent nickel species. nih.gov The reaction is thought to initiate with the generation of a tert-butoxy (B1229062) radical from DTBP, which then forms a high-valent Ni(III) species. nih.gov The this compound then coordinates with this nickel catalyst, leading to the formation of an intermediate that facilitates the C-C bond formation. nih.gov Experimental evidence, such as the successful coupling of this compound with mesitylene, supports a pathway involving the activation of the benzylic C(sp³)–H bond rather than the formation of an imine intermediate. nih.gov
In cobalt-catalyzed reactions, a proposed mechanism for C-H functionalization involves the generation of a catalytically active cobalt species that coordinates with the picolinamide substrate. rtu.lv This is followed by C-H activation to form a cobaltacycle intermediate. rtu.lv Subsequent coordination and migratory insertion of a coupling partner, like an alkyne, leads to an expanded seven-membered intermediate. rtu.lv
For cobalt-catalyzed alkoxylation reactions where this compound was unreactive, the proposed mechanism for other substrates involves a single-electron transfer (SET) pathway. d-nb.info A Co(II) species is initially oxidized to a Co(III) species, which then generates a cation-radical intermediate with the substrate. d-nb.info The lack of reactivity with this compound in this specific system suggests that it may not be amenable to this SET pathway under the studied conditions. beilstein-journals.orgd-nb.info
Regioselectivity and Stereoselectivity in this compound Reactions
The picolinamide directing group plays a pivotal role in controlling both regioselectivity and stereoselectivity in reactions involving this compound. This directing group ability is a cornerstone of modern synthetic strategies, enabling predictable functionalization of specific C-H bonds. researchgate.netnih.gov
In the context of regioselectivity, the picolinamide moiety directs the metal catalyst to the ortho-C-H bonds of the benzhydryl group's phenyl rings. This has been demonstrated in palladium-catalyzed C-H arylation of cyclopropanes, where the picolinamide auxiliary exclusively yields cis-substituted products, showcasing high regioselectivity. acs.org
From a stereoselectivity perspective, this compound has been successfully used in enantioselective reactions. A notable example is the cobalt-catalyzed enantioselective C–H/N–H cyclization with an alkyne. rsc.orgresearchgate.net This reaction produces a chiral dihydroisoquinoline product with excellent enantioselectivity. rsc.orgresearchgate.net This transformation highlights how the combination of a chiral catalyst and the directing group can effectively control the stereochemical outcome of the reaction. The ability to achieve high stereoselectivity is particularly valuable in the synthesis of biologically active molecules and natural products, where specific stereoisomers are often required for desired activity. rsc.org
Coordination Chemistry of N Benzhydrylpicolinamide with Metal Centers
Ligand Properties and Coordination Modes of N-Benzhydrylpicolinamide
This compound, a derivative of picolinamide (B142947), possesses multiple donor atoms, making it a versatile ligand for coordinating with various metal centers. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group. researchgate.net This arrangement allows the molecule to act as a bidentate N,O-chelating agent, forming a thermodynamically stable five-membered ring upon complexation with a metal ion. jocpr.com
The presence of the bulky benzhydryl group (–CH(Ph)₂) introduces significant steric hindrance around the coordination sphere. This steric bulk can influence the geometry of the resulting metal complexes, often preventing the formation of polynuclear species and favoring mononuclear structures. researchgate.net The coordination can occur in various modes, but the bidentate N,O-chelation is the most commonly observed. researchgate.netresearchgate.net
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt, such as a chloride or nitrate, in an appropriate solvent like ethanol (B145695) or methanol. The mixture is often refluxed to ensure the completion of the reaction, after which the solid complex can be isolated by filtration. jocpr.com
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center is confirmed by shifts in the vibrational frequencies of the C=O and C=N bonds. A shift to a lower wavenumber for the ν(C=O) band and a shift to a higher wavenumber for the ν(C=N) band are indicative of coordination through the amide oxygen and pyridine nitrogen, respectively. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies show downfield shifts of the signals for the protons and carbons near the coordination sites, providing further evidence of complex formation. researchgate.net
Elemental Analysis: This technique is used to determine the stoichiometry of the metal complexes, confirming the metal-to-ligand ratio. nih.gov
Electronic and Spectroscopic Properties of this compound Metal Complexes
The electronic properties of this compound metal complexes are typically investigated using UV-Visible spectroscopy. The electronic spectra of these complexes exhibit bands corresponding to intra-ligand (π→π* and n→π*) transitions, which are usually observed in the ultraviolet region. jocpr.com
Upon complexation, new bands often appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. jocpr.com These charge transfer bands are crucial in defining the electronic structure and color of the complexes. For example, ruthenium complexes are known to exhibit MLCT bands that are important for their photophysical and photochemical properties. mdpi.com
Table 1: Spectroscopic Data for a Representative this compound Metal Complex
| Spectroscopic Technique | Key Observation | Interpretation |
|---|---|---|
| FT-IR | Shift in ν(C=O) and ν(C=N) bands | Coordination via amide oxygen and pyridine nitrogen. jocpr.com |
| UV-Vis | Appearance of new bands in the visible region | Ligand-to-metal or metal-to-ligand charge transfer. jocpr.com |
Chelation Effects and Stability of this compound Metal Adducts
The formation of a five-membered chelate ring by the bidentate coordination of this compound leads to a significant increase in the thermodynamic stability of the metal complex. This phenomenon, known as the chelate effect, results from a favorable increase in entropy upon chelation compared to the coordination of two separate monodentate ligands.
The stability of these metal adducts is a crucial factor in their potential applications. nih.gov The bulky benzhydryl group can further enhance the stability by sterically protecting the metal center from interactions with solvent molecules or other potential ligands. However, excessive steric strain can sometimes have a destabilizing effect, leading to a delicate balance between the chelate effect and steric hindrance. researchgate.net
Theoretical Studies on this compound-Metal Interactions
Computational methods, particularly Density Functional Theory (DFT), have been employed to provide deeper insights into the nature of the interaction between this compound and metal centers. These theoretical studies allow for the calculation of various properties of the metal complexes. nih.gov
DFT calculations can be used to:
Optimize the geometries of the complexes, which can then be compared with experimental data from X-ray crystallography.
Analyze the molecular orbital (HOMO-LUMO) distributions to understand the electronic transitions observed in the UV-Vis spectra.
Calculate the vibrational frequencies to aid in the assignment of bands in the IR spectra.
Determine the binding energies to quantify the stability of the metal-ligand bond.
These computational studies complement experimental findings and provide a more comprehensive understanding of the bonding and electronic structure of this compound metal complexes. nih.gov
Mechanistic Biological Research and Pharmacological Principles of N Benzhydrylpicolinamide in Vitro and Computational Focus
Exploration of Molecular Targets and Biological Pathways Modulated by N-Benzhydrylpicolinamide
No studies have been published that identify or explore the specific molecular targets or biological pathways modulated by this compound. Research efforts to determine if this compound interacts with specific proteins, enzymes, receptors, or signaling cascades have not been reported in the scientific literature. Therefore, its mechanism of action at a molecular level remains uncharacterized.
Receptor Binding Affinity and Selectivity of this compound in Cellular Assays
Information regarding the receptor binding affinity and selectivity of this compound is not available. No cellular assays or radioligand binding studies have been published to quantify its ability to bind to specific receptors or to determine its selectivity for different receptor subtypes.
Cellular Pathway Modulation and Signaling Investigations with this compound
Investigations into the modulation of cellular pathways and signaling by this compound have not been reported. There is no data on how this compound might affect intracellular signaling cascades, second messenger systems, or gene expression in cellular models.
In Vitro Efficacy and Potency Evaluation of this compound (e.g., IC50/EC50 determination in specific biochemical or cell-based assays)
The in vitro efficacy and potency of this compound have not been documented. There are no published studies that have determined key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in any biochemical or cell-based assays. Without this data, the potency of the compound in any biological context is unknown.
Table 1: In Vitro Efficacy and Potency of this compound (No data available)
| Assay Type | Target | IC50 / EC50 |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Structure-Activity Relationship (SAR) Studies for this compound Analogs
No structure-activity relationship (SAR) studies for this compound or its analogs have been published. SAR studies are essential for understanding how chemical structure relates to biological activity and for optimizing lead compounds in drug discovery. The absence of such studies indicates a lack of systematic investigation into this chemical scaffold.
Rational Design and Synthesis of this compound Analogs for SAR Investigations
There are no reports in the scientific literature on the rational design and synthesis of analogs of this compound for the purpose of conducting SAR investigations. While synthesis of various benzamide (B126) derivatives for biological testing is a common practice in medicinal chemistry, specific efforts focused on the this compound framework have not been documented. nanobioletters.com
Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound
Despite a comprehensive search of available scientific literature, detailed computational studies focusing on the Structure-Activity Relationship (SAR) and target prediction of the chemical compound this compound are not publicly available at this time. While computational methodologies for SAR analysis and target identification are well-established in drug discovery and medicinal chemistry, their specific application to this compound has not been documented in the accessible research landscape.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and virtual screening are instrumental in elucidating the pharmacological principles of chemical compounds. These methods allow researchers to correlate the structural features of a molecule with its biological activity and to predict its potential molecular targets. However, the successful application of these computational approaches is contingent on the availability of foundational experimental data, including measured biological activities of this compound and its analogs.
Existing literature primarily mentions this compound in the context of its role as a synthetic intermediate or a directing group in chemical reactions. For instance, it has been utilized in enantioselective C-H/N-H cyclization processes and as a directing agent in cobalt-catalyzed alkoxylation reactions. These studies focus on the chemical utility of the compound rather than its intrinsic biological or pharmacological properties.
Without dedicated research on the biological effects and molecular interactions of this compound, the generation of meaningful computational models for SAR analysis and target prediction remains speculative. The creation of robust and scientifically accurate data tables and detailed research findings, as requested, is therefore not feasible based on the current body of public knowledge. Further experimental investigation into the bioactivity of this compound is a necessary prerequisite for the application of the computational analyses outlined in the requested article.
Advanced Applications and Emerging Research Frontiers of N Benzhydrylpicolinamide
N-Benzhydrylpicolinamide as a Ligand in Catalysis and Asymmetric Synthesis
The molecular architecture of this compound makes it a promising candidate for use as a specialized ligand in metal-catalyzed reactions, particularly in the challenging field of asymmetric synthesis. The efficacy of a chiral ligand hinges on its ability to create a well-defined, three-dimensional environment around a metal center, thereby directing the stereochemical outcome of a reaction.
The picolinamide (B142947) fragment provides a robust N,O- or N,N-bidentate coordination site, a common feature in many successful catalytic systems. This chelation stabilizes the metal complex. The novelty and potential for high stereoselectivity arise from the N-substituted benzhydryl group. This bulky substituent can effectively shield specific quadrants of the catalytic center, influencing the trajectory of incoming substrates. Furthermore, if the benzhydryl group is chiral (i.e., unsymmetrically substituted or as a single enantiomer), it can create a chiral pocket, enabling the enantioselective synthesis of valuable molecules. nih.govrsc.org
The design of such ligands follows the principle of steric and electronic desymmetrization, which has led to highly versatile classes of ligands like the phosphinooxazolines (PHOX). nih.gov this compound can be considered a purely nitrogen/oxygen-based analogue, where the pyridine (B92270) ring and amide group act as the chelating units and the chiral benzhydryl group provides the steric hindrance and chiral information necessary for stereodifferentiation.
Research into related systems underscores this potential. For instance, the development of catalysts for the enantioselective synthesis of N-C axially chiral compounds often relies on chiral ligands that can effectively control the rotation around a sterically hindered N-C bond. mdpi.com A chiral this compound-metal complex could offer the precise steric environment needed to catalyze such transformations or other reactions like asymmetric additions, reductions, or cross-coupling reactions. rsc.org
Table 1: Potential Asymmetric Catalytic Applications for this compound Ligands
| Catalytic Reaction | Metal Center | Role of this compound Ligand | Expected Outcome |
|---|---|---|---|
| Asymmetric Allylic Alkylation | Palladium (Pd) | Creates a chiral environment, controlling the nucleophilic attack on the π-allyl complex. | High enantioselectivity in C-C bond formation. |
| Asymmetric Hydrogenation | Iridium (Ir), Rhodium (Rh) | Dictates the facial selectivity of hydride addition to a prochiral olefin or ketone. | Enantiomerically enriched alcohols or alkanes. |
| Asymmetric Hydrosilylation | Copper (Cu), Rhodium (Rh) | Controls the stereochemistry of Si-H addition across a double bond. | Chiral silanes or subsequent chiral alcohols. |
| Diels-Alder Reactions | Copper (Cu), Lewis Acids | Coordinates to the Lewis acid, influencing the endo/exo and facial selectivity of the cycloaddition. | High diastereo- and enantioselectivity. |
| Michael Addition | Nickel (Ni), Cobalt (Co) | Governs the stereoselective conjugate addition of a nucleophile to an α,β-unsaturated compound. | Enantiomerically enriched carbonyl compounds. |
Supramolecular Assembly and Host-Guest Chemistry Involving this compound
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to build large, well-organized structures. nih.govnih.gov this compound possesses all the necessary features to be an excellent building block (tecton) for supramolecular assembly.
The core interactions are driven by the picolinamide moiety. The amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), which can lead to the formation of strong, directional hydrogen bonds. This interaction is a well-known synthon for creating one-dimensional tapes or chains. mdpi.com These chains can be further organized through π-π stacking interactions between the aromatic pyridine and phenyl rings, leading to the formation of 2D sheets or 3D networks. Studies on structurally related pyridyl-N-oxide amides have shown their ability to form extensive hydrogen-bonded networks that can immobilize solvents, creating supramolecular gels. mdpi.com
The benzhydryl group plays a crucial role in modulating these assemblies. Its significant bulk can influence the packing of the molecules, potentially leading to the formation of porous structures or liquid crystalline phases. In the context of host-guest chemistry, the two phenyl rings of the benzhydryl group can form a cleft-like hydrophobic pocket, capable of encapsulating small guest molecules.
Conversely, the entire this compound molecule can act as a guest. The hydrophobic benzhydryl moiety is an ideal guest for encapsulation within the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. nih.gov Such host-guest complexation can be used to enhance solubility, control reactivity, or develop stimuli-responsive systems. For example, the binding affinity of a host-guest pair can be tuned to control the release of the guest molecule under specific conditions. nih.gov If a chiral version of this compound is used, its complexation with a host could lead to chirality transfer phenomena, where the chirality of the guest induces a spectroscopic response in the achiral host. rsc.org
Applications of this compound in Sensor Technologies and Analytical Methodologies
The development of chemical sensors for detecting specific analytes, particularly metal ions, is a critical area of research. The picolinamide functional group is a well-known bidentate chelating agent for a wide variety of metal ions. This intrinsic metal-binding ability is the foundation for the potential application of this compound in sensor technologies.
A chemosensor typically consists of a receptor unit (the chelating group) and a signaling unit. In this compound, the picolinamide head acts as the receptor. The binding of a metal ion to this site is expected to cause a change in the molecule's physical or chemical properties, which can be detected. Spectroscopic studies of related metal complexes show that coordination invariably leads to shifts in electronic (UV-Vis) and vibrational (IR) spectra. mdpi.com
Potential sensing mechanisms include:
Colorimetric Sensing: Coordination with transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) often results in the formation of colored complexes due to d-d electronic transitions. This change in color can be observed by the naked eye or quantified with a simple spectrophotometer, providing a straightforward method for metal ion detection.
Fluorescent Sensing: While the parent molecule is not strongly fluorescent, the benzhydryl group can be readily modified with fluorophores. Metal ion binding can either quench or enhance the fluorescence of the attached signaling unit through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). This would form the basis of a highly sensitive turn-on or turn-off fluorescent sensor.
Electrochemical Sensing: The picolinamide unit can stabilize different oxidation states of a coordinated metal ion. The binding event can be transduced into an electrochemical signal (a change in current or potential) that can be measured by techniques like cyclic voltammetry, making it suitable for developing electrochemical sensors. mdpi.com
Table 2: Potential Metal Ion Sensing Applications
| Target Metal Ion | Potential Sensing Mechanism | Transduced Signal | Basis of Detection |
|---|---|---|---|
| Copper (II) | Colorimetry / Fluorescence Quenching | Visible color change or decrease in fluorescence intensity. | Formation of a Cu(II)-picolinamide complex. |
| Zinc (II) | Chelation-Enhanced Fluorescence (CHEF) | Increase in fluorescence intensity (if fluorophore is present). | Rigidification of the molecule upon binding to the d¹⁰ metal, inhibiting non-radiative decay. |
| Iron (II/III) | Colorimetry / Redox Activity | Formation of a colored complex or a shift in redox potential. | Ligand-to-metal charge transfer or stabilization of a specific oxidation state. |
| Nickel (II) | Colorimetry | Appearance of a characteristic color (e.g., green or blue). | d-d transitions within the Ni(II) coordination complex. |
| Mercury (II) | Fluorescence Quenching | Decrease in fluorescence intensity. | Heavy atom effect promoting intersystem crossing and quenching fluorescence. |
Integration of this compound into Novel Materials (e.g., functional polymers, metal-organic frameworks)
The unique combination of a chelating unit and a bulky, stereochemically rich substituent makes this compound an attractive building block for creating advanced functional materials like Metal-Organic Frameworks (MOFs) and functional polymers.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. mdpi.comnih.gov The properties of a MOF are directly determined by its building blocks. Picolinamide and picolinic acid derivatives have been successfully used as organic linkers to create coordination polymers and MOFs. researchgate.netrsc.org
To be used as a primary building block, the this compound molecule would need to be further functionalized with at least one other coordinating group (e.g., a carboxylic acid or another pyridine ring on one of the benzhydryl's phenyl groups). Such a bifunctional, chiral linker could be used to construct chiral MOFs. These materials are highly sought after for applications in:
Enantioselective Separation: The chiral pores of the MOF can preferentially adsorb one enantiomer over the other from a racemic mixture.
Asymmetric Catalysis: The framework can host catalytically active metal sites within a chiral environment, acting as a robust, recyclable heterogeneous catalyst.
Functional Polymers: Functional polymers are macromolecules that have specific chemical groups attached to them, imparting desired properties. nih.gov this compound can be integrated into polymeric structures in two primary ways:
As a Pendant Group: The molecule can be attached to a pre-existing polymer backbone (e.g., polystyrene, polyacrylate) through a suitable reaction. This "grafting to" approach creates a polymer decorated with metal-binding and chiral recognition sites. mdpi.com
In the Main Chain: If the molecule is modified to have two reactive groups (e.g., by converting it to a diamine or a diacid), it can be used as a monomer in polycondensation reactions to form functional polyamides or polyesters. mdpi.com Aromatic polyamides containing complex heterocyclic moieties have been shown to form robust films with applications in separation and membrane technology. researchgate.net
Polymers incorporating the this compound unit would combine the mechanical properties and processability of a polymer with the specific functions of the molecule, such as metal chelation for environmental remediation (heavy metal capture) or as a stationary phase in chiral chromatography.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phosphinooxazoline (PHOX) |
| Polystyrene |
| Polyacrylate |
Challenges, Limitations, and Future Research Directions for N Benzhydrylpicolinamide
Deepening the Mechanistic Understanding of N-Benzhydrylpicolinamide's Interactions
A thorough understanding of how this compound interacts with biological targets at a molecular level is fundamental to its rational design and development for specific applications. While initial studies may have identified certain biological activities, the precise mechanisms of action often remain elusive. Elucidating the specific binding sites, the nature of the intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces), and the conformational changes induced upon binding are critical areas for further investigation.
Advanced analytical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can provide invaluable insights into these interactions. For instance, co-crystallization of this compound with its target proteins can reveal the exact binding pose and key amino acid residues involved in the interaction. A deeper mechanistic understanding will not only validate its observed activities but also guide the design of more potent and selective derivatives.
Identification of Novel Applications and Derivatization Pathways for this compound
The core structure of this compound offers a versatile scaffold for chemical modification, opening up possibilities for the discovery of novel applications. To date, research may have focused on a limited set of biological targets or material properties. A systematic exploration of its potential in other areas is warranted. This could involve screening against a wider range of biological assays to identify new therapeutic targets or investigating its properties for applications in materials science, such as in the development of novel polymers or functional materials.
The strategic derivatization of the this compound core is a key avenue for future research. By systematically modifying different parts of the molecule—the picolinamide (B142947) ring, the benzhydryl group, or the amide linker—researchers can fine-tune its physicochemical properties, such as solubility, stability, and bioavailability. This can lead to the development of analogs with improved activity, selectivity, and pharmacokinetic profiles. The exploration of diverse synthetic pathways to access a wide range of derivatives will be crucial in this endeavor.
Predictive Modeling and Experimental Validation in this compound Research
The integration of computational modeling with experimental validation presents a powerful approach to accelerate research on this compound. In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. mdpi.com These computational predictions can help prioritize compounds for synthesis and experimental testing, thereby saving time and resources.
However, it is crucial to recognize that computational predictions require experimental validation. mdpi.com Techniques like thermophoresis assays can be used to experimentally determine binding affinities, which can then be compared with the computationally predicted values. mdpi.com Discrepancies between theoretical and experimental results can highlight the limitations of the computational models and provide valuable feedback for their refinement. mdpi.com This iterative cycle of prediction and validation is essential for building robust models that can accurately guide the design of new this compound-based compounds.
Interdisciplinary Research Opportunities for this compound
The multifaceted nature of this compound research offers numerous opportunities for interdisciplinary collaboration. Chemists, biologists, pharmacologists, computational scientists, and materials scientists can bring their unique expertise to bear on the challenges and opportunities presented by this compound. For example, collaborations between synthetic chemists and computational modelers can lead to the rational design and efficient synthesis of novel derivatives. Similarly, partnerships between biologists and materials scientists could explore the potential of incorporating this compound into biomaterials or drug delivery systems.
Such interdisciplinary approaches can foster innovation and lead to breakthroughs that would be difficult to achieve within a single discipline. By breaking down traditional research silos, the scientific community can more effectively address the complexities of this compound research and unlock its full potential for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a reproducible synthesis protocol for N-benzhydrylpicolinamide?
- Methodological Answer : Synthesis protocols must include detailed descriptions of reagents (e.g., purity, suppliers), reaction conditions (temperature, solvent, catalyst), and purification steps (e.g., column chromatography, recrystallization). For novel compounds, provide spectroscopic data (NMR, HRMS) and purity analysis (HPLC, elemental analysis) . For reproducibility, ensure experimental sections align with NIH guidelines for preclinical research, including raw data in supplementary materials .
Q. How should researchers validate the identity and purity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., H/C NMR, IR) and chromatographic methods (HPLC, TLC). Compare spectral data with literature for known analogs (e.g., N-(2-phenylethyl)benzamide derivatives) . Novel compounds require elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What are the best practices for selecting and citing literature on structurally related benzamide compounds?
- Methodological Answer : Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews, patents). Use databases like PubMed, ChemAbstracts, and NFDI4Chem’s repository to identify analogs (e.g., N-methylpicolinamide derivatives) and assess data quality . Cite original synthesis or characterization studies to avoid misattribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Conduct meta-analyses using the FINER framework to evaluate study feasibility, novelty, and relevance . Compare experimental variables (e.g., assay conditions, cell lines) across conflicting studies. For example, discrepancies in IC values may arise from differences in solvent systems or positive/negative controls . Use statistical tools (e.g., ANOVA, regression) to identify confounding factors .
Q. What strategies are effective for optimizing the pharmacological profile of this compound while minimizing off-target effects?
- Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic substitutions (e.g., halogenation, alkyl chain variations). Use computational modeling (docking, MD simulations) to predict binding affinities and selectivity. Validate hypotheses with in vitro assays (e.g., kinase inhibition panels) and in vivo toxicity studies . Document iterative design processes in supplementary materials .
Q. How should researchers address data gaps or reproducibility challenges in this compound studies?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Chemotion or RADAR4Chem . For failed experiments, report negative results with detailed protocols to aid troubleshooting . Use the PICO framework to refine research questions and isolate variables (e.g., solvent polarity effects on yield) .
Q. What advanced analytical techniques are recommended for characterizing this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Combine LC-MS/MS for quantification with NMR metabolomics to track metabolite formation. For stability studies, use accelerated degradation tests (e.g., varying pH/temperature) and monitor by UPLC-PDA . Include validation parameters (LOQ, LOD, recovery rates) as per ICH guidelines .
Data Management & Ethical Compliance
Q. What ethical and documentation standards apply to preclinical studies involving this compound?
- Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and statistical power calculations . For human cell lines, obtain ethics approval and document source/authentication (e.g., STR profiling) . Disclose conflicts of interest and funding sources in the acknowledgments section .
Q. How can researchers ensure robust statistical analysis of dose-response data for this compound?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC/IC. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) . For small datasets, apply non-parametric tests (e.g., Mann-Whitney U) and justify sample sizes via power analysis .
Tables for Quick Reference
| Key Parameter | Recommended Technique | Validation Criteria |
|---|---|---|
| Purity | HPLC (≥95% purity) | Single peak, UV/ELSD detection |
| Structural Confirmation | H/C NMR | Match predicted/observed shifts |
| Bioactivity | Cell-based assays (IC) | Include positive/negative controls |
| Data Reproducibility | Triplicate experiments | RSD ≤ 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
